molecular formula C26H26N2O6S B11241769 ethyl 2-[({6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate

ethyl 2-[({6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate

Cat. No.: B11241769
M. Wt: 494.6 g/mol
InChI Key: ZGUVVKXETPLEJL-UHFFFAOYSA-N
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Description

ETHYL 2-[6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE is a complex organic compound with a unique structure that includes a benzoxazine ring, a benzoate ester, and a sulfonyl group

Preparation Methods

The synthesis of ETHYL 2-[6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE involves multiple steps, including the formation of the benzoxazine ring and the introduction of the sulfonyl group. The synthetic route typically starts with the preparation of the benzoxazine intermediate, followed by sulfonylation and esterification reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Chemical Reactions Analysis

ETHYL 2-[6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or chlorine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 2-[6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ETHYL 2-[6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The benzoxazine ring and sulfonyl group play crucial roles in its activity, allowing it to bind to enzymes or receptors and modulate their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

ETHYL 2-[6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE can be compared with other similar compounds, such as:

    Ethyl 2,4-dihydroxy-6-methylbenzoate: This compound has a similar benzoate ester structure but lacks the benzoxazine ring and sulfonyl group.

    Methyl 3-methoxy-4-methylbenzoate: Another benzoate ester with different substituents on the benzene ring.

    Ethyl 3-chloro-4-hydroxybenzoate: A benzoate ester with a chloro and hydroxy group on the benzene ring. The uniqueness of ETHYL 2-[6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE lies in its combination of a benzoxazine ring, sulfonyl group, and benzoate ester, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H26N2O6S

Molecular Weight

494.6 g/mol

IUPAC Name

ethyl 2-[[6-methyl-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carbonyl]amino]benzoate

InChI

InChI=1S/C26H26N2O6S/c1-4-33-26(30)20-7-5-6-8-21(20)27-25(29)24-16-28(22-15-18(3)11-14-23(22)34-24)35(31,32)19-12-9-17(2)10-13-19/h5-15,24H,4,16H2,1-3H3,(H,27,29)

InChI Key

ZGUVVKXETPLEJL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2CN(C3=C(O2)C=CC(=C3)C)S(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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